3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine
Overview
Description
3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine is an organic compound with the molecular formula C9H8FN3OS. It is characterized by the presence of a thiadiazole ring, a fluorophenoxy group, and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with 1,2,4-thiadiazol-5-amine under basic conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenoxy)methyl]-1,2,4-thiadiazol-5-amine
- 3-[(4-Bromophenoxy)methyl]-1,2,4-thiadiazol-5-amine
- 3-[(4-Methylphenoxy)methyl]-1,2,4-thiadiazol-5-amine
Uniqueness
3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)15-13-8/h1-4H,5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUJJMSUAYGQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NSC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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